molecular formula C4H5NO4 B14600768 3-(Carboxyamino)prop-2-enoic acid CAS No. 61212-33-7

3-(Carboxyamino)prop-2-enoic acid

Cat. No.: B14600768
CAS No.: 61212-33-7
M. Wt: 131.09 g/mol
InChI Key: ILTLVBZTBZMGKN-UHFFFAOYSA-N
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Description

3-(Carboxyamino)prop-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyamino group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxyamino)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of acrylic acid with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboxyamino group.

Industrial Production Methods

Industrial production of this compound often involves the large-scale oxidation of propylene, which is a byproduct of ethylene and gasoline production. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxyamino)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The carboxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Carboxyamino)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(Carboxyamino)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid (Prop-2-enoic acid): Similar in structure but lacks the carboxyamino group.

    Methacrylic Acid: Contains a methyl group instead of the carboxyamino group.

    Crotonic Acid: Similar backbone but with different substituents.

Uniqueness

3-(Carboxyamino)prop-2-enoic acid is unique due to the presence of the carboxyamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61212-33-7

Molecular Formula

C4H5NO4

Molecular Weight

131.09 g/mol

IUPAC Name

3-(carboxyamino)prop-2-enoic acid

InChI

InChI=1S/C4H5NO4/c6-3(7)1-2-5-4(8)9/h1-2,5H,(H,6,7)(H,8,9)

InChI Key

ILTLVBZTBZMGKN-UHFFFAOYSA-N

Canonical SMILES

C(=CNC(=O)O)C(=O)O

Origin of Product

United States

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